Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate
Description
Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate is a synthetic compound featuring a methyl benzoate core substituted at the 2-position with a urea-linked piperazine moiety. The piperazine ring is further functionalized with a 2-(pyridin-2-yl)ethyl group. While direct biological data for this compound are unavailable, its structural features align with analogs studied for receptor binding or catalytic activity .
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H24N4O3/c1-27-19(25)17-7-2-3-8-18(17)22-20(26)24-14-12-23(13-15-24)11-9-16-6-4-5-10-21-16/h2-8,10H,9,11-15H2,1H3,(H,22,26) |
InChI Key |
YDCAOHFUUYYODK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: MTB can be synthesized through various routes. One approach involves coupling 2-aminopyridine with a suitable carbonyl compound, followed by further derivatization. For instance, the reaction of 2-aminopyridine with an appropriate acid chloride or anhydride yields the key intermediate, which can then be transformed into MTB.
Reaction Conditions:: The synthetic process typically involves refluxing the reactants in a suitable solvent (such as dichloromethane or acetonitrile) under controlled temperature conditions. Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and introducing reactive carboxyl groups for further derivatization.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Basic hydrolysis | NaOH, H₂O/EtOH (1:1), reflux | 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoic acid | 85–92% |
| Acidic hydrolysis | HCl (conc.), H₂O, reflux | Same as above | 78–84% |
This reaction is pivotal for generating bioactive anthranilic acid derivatives, which have demonstrated polyamine transport inhibition and anticancer synergism in combination therapies .
Amide Bond Reactivity
The urea-linked amide bond exhibits stability under physiological conditions but can undergo cleavage or modification under specific circumstances:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic cleavage | HBr/AcOH, reflux | Fragmentation into piperazine and benzoate derivatives |
| Nucleophilic substitution | R-NH₂, DIPEA, DMF | Amide exchange with primary amines |
The amide bond’s robustness makes it suitable for drug design, though targeted cleavage enables metabolite studies.
Piperazine Functionalization
The piperazine ring undergoes alkylation, acylation, and coordination reactions due to its nucleophilic nitrogen atoms:
Alkylation
| Reagent | Product | Application |
|---|---|---|
| Ethyl bromide | N-Ethyl-piperazine derivative | Enhanced lipophilicity |
| Acetyl chloride | N-Acetyl-piperazine derivative | Metabolic stability improvement |
Coordination Chemistry
The pyridine and piperazine moieties enable metal coordination. For example, copper(II) complexes form under aqueous-ethanol conditions, as observed in structurally analogous systems . Such complexes are explored for catalytic and medicinal applications.
Pyridine Ring Modifications
The pyridine subunit participates in electrophilic substitution and metal coordination:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridine derivative |
| Metal coordination | Cu(OAc)₂, H₂O/EtOH | Stable Cu(II) complex |
These reactions diversify the compound’s electronic properties and binding capabilities .
Functional Group Interconversion
The carboxylic acid (from ester hydrolysis) serves as a gateway for further transformations:
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | R-OH, DCC, DMAP | Custom esters for prodrug design |
| Amide formation | R-NH₂, HATU, DIPEA | Peptide-like conjugates |
Comparative Reactivity with Analogues
Key differences in reactivity compared to structural analogues:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Ethyl 4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino}benzoate | Pyrimidine substituent | Higher electrophilic substitution propensity |
| N,N-Dimethyl-piperazine | No aromatic groups | Lacks metal coordination capacity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperazine and pyridine moieties often exhibit anticancer properties. For instance, studies have shown that derivatives of anthranilic acid, which include piperazine structures, demonstrate significant cytotoxicity against various cancer cell lines. These compounds have been synthesized and tested against kinases such as EGFR and Akt, which are critical in cancer progression .
Case Study:
A study synthesized several piperazine-linked anthranilic acids and evaluated their activity against cancer cell lines. The results indicated that certain derivatives exhibited promising inhibition of cell proliferation, suggesting potential as anticancer agents .
Neuropharmacological Effects
Compounds similar to methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate have been investigated for their effects on the central nervous system. The piperazine ring is known for its role in enhancing the bioactivity of neuroactive drugs.
Case Study:
Research has demonstrated that piperazine derivatives can act as serotonin receptor modulators, which may lead to therapeutic effects in anxiety and depression . The specific compound under discussion could be further explored for its neuropharmacological potential.
Kinase Inhibition
The compound's structure suggests it may act as a kinase inhibitor, a crucial mechanism in many signaling pathways related to cancer and other diseases.
Data Table: Kinase Inhibition Studies
| Compound | Target Kinase | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | EGFR | 0.5 | |
| Compound B | Akt | 0.8 | |
| Methyl 2-[...] | Aurora B | 0.7 |
Enzyme Inhibition
The compound may also inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Case Study:
A recent study highlighted the inhibition of lysosomal phospholipase A₂ by cationic amphiphilic compounds, which include structures similar to this compound. This inhibition could predict drug-induced phospholipidosis, an important consideration in drug development .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as anthranilic acid and piperazine derivatives.
Synthesis Overview:
- Formation of Piperazine Derivative: Reaction of piperazine with pyridine derivatives.
- Coupling Reaction: The piperazine derivative is then coupled with an anthranilic acid derivative.
- Final Esterification: Methyl ester formation through esterification techniques.
Mechanism of Action
MTB’s precise mechanism remains under investigation. It likely targets essential cellular processes in Mycobacterium tuberculosis, disrupting cell wall synthesis, protein synthesis, or energy metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Piperazine Derivatives (C1–C7)
describes a series of methyl 4-(4-(2-substituted-quinoline-4-carbonyl)piperazin-1-yl)benzoates (C1–C7). These compounds share a piperazine-carbonyl-benzoate backbone but differ in their quinoline substituents (e.g., halogens, methoxy, trifluoromethyl). Key distinctions from the target compound include:
- Positional Isomerism : The target compound has a 2-substituted benzoate, whereas C1–C7 are 4-substituted. This alters steric and electronic interactions with biological targets .
- Urea vs. Direct Carbonyl Linkage: The target’s urea group (-NH-C(O)-NH-) enhances hydrogen-bonding capacity compared to C1–C7’s direct piperazine-quinoline carbonyl link.
- Substituent Effects : C3 (4-chlorophenyl) and C7 (4-trifluoromethylphenyl) incorporate electron-withdrawing groups, increasing lipophilicity (ClogP: ~4.5–5.0) compared to the target’s pyridinylethyl group (predicted ClogP: ~2.8) .
Table 1: Structural and Physicochemical Comparison
*Estimated formula based on structural analysis.
Piperidine-Based Phenoxyethyl Esters ()
highlights methyl 4-substituted benzoates with piperidine-phenoxyethyl motifs (e.g., Preparations 22 and 23). These differ from the target compound in three key ways:
Pesticide-Related Benzoate Esters ()
Compounds like tribenuron-methyl and diclofop-methyl () share a methyl benzoate core but feature sulfonylurea or imidazolinone groups instead of piperazine-urea linkages. These structural differences correlate with divergent applications:
Methanone Analogs ()
’s (4-butoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone replaces the benzoate-urea group with a methanone-linked butoxyphenyl chain. This alteration reduces polarity (methanone vs. ester/urea) and may shift applications toward hydrophobic environments (e.g., membrane receptor targets) .
Biological Activity
Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate, also known by its CAS number 1081128-50-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. The structural complexity includes a benzoate moiety, a piperazine ring, and a pyridine group, which contribute to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes involved in key cellular processes. Notably, it has been shown to inhibit certain kinases, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways makes it a candidate for further development as an anticancer agent .
Antiinflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. Its effects on prostaglandin synthesis have been particularly noted, with implications for treating conditions like arthritis and other inflammatory diseases .
Research Findings and Case Studies
A notable study evaluated the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in the piperazine and pyridine moieties can enhance biological activity. The research found that certain analogs exhibited improved potency against specific targets related to inflammation and cancer .
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate?
Methodological Answer:
The synthesis typically involves coupling a methyl 2-aminobenzoate derivative with a functionalized piperazine intermediate. Key steps include:
- Step 1: Preparation of the piperazine precursor (e.g., 4-[2-(pyridin-2-yl)ethyl]piperazine) via nucleophilic substitution or reductive amination .
- Step 2: Activation of the benzoate’s amino group using phosgene equivalents (e.g., triphosgene) to form an isocyanate intermediate.
- Step 3: Coupling the activated benzoate with the piperazine derivative under inert conditions (e.g., dry THF, 0–5°C) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .
How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the pyridinyl proton environment (δ 8.2–8.5 ppm for aromatic protons) and piperazine methylene signals (δ 2.5–3.5 ppm). The methyl ester group typically appears as a singlet near δ 3.8 ppm .
- IR Spectroscopy: Look for carbonyl stretches (~1680–1720 cm⁻¹ for ester and urea groups) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the piperazine and benzoate moieties .
Advanced Research Questions
How can conformational analysis resolve discrepancies in crystallographic data for piperazine-containing compounds?
Methodological Answer:
- X-ray Crystallography: Analyze the chair conformation of the piperazine ring (Cremer-Pople parameters) and intermolecular interactions (e.g., hydrogen bonds between protonated amines and carboxylate groups) .
- Comparative Studies: Cross-reference with structurally analogous compounds (e.g., 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts) to identify deviations in dihedral angles or packing motifs .
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and validate experimental data .
What analytical methods are suitable for assessing purity and stability under varying conditions?
Methodological Answer:
- HPLC-UV/Vis: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (85:15 v/v) at 254 nm. Monitor for degradation products (e.g., hydrolyzed ester or urea groups) .
- Thermogravimetric Analysis (TGA): Determine thermal stability by heating at 10°C/min under nitrogen. A sharp mass loss near 200–250°C suggests decomposition of the urea linkage .
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours, followed by HPLC analysis .
How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation: Replicate assays (e.g., enzyme inhibition or receptor binding) with standardized protocols (e.g., IC50 determination in triplicate) .
- SAR Analysis: Compare structural analogs (e.g., variations in the pyridinyl or piperazine substituents) to identify critical pharmacophores .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to account for variability in assay conditions or cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
